Thermodynamic Stability of (Z)-Isomer
The (Z)-isomer of Methyl 3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate exhibits a measurable thermodynamic stability advantage of 12.3 kJ/mol relative to its (E)-counterpart, as determined by isothermal titration calorimetry [1]. This stability difference is attributed primarily to enhanced π-π stacking interactions between the biphenyl and Cbz aromatic systems in the (Z)-configuration, which contributes -15.4 kJ/mol compared to -9.8 kJ/mol for the (E)-isomer, and reduced torsional strain (4.2 kJ/mol in (Z) vs. 27.5 kJ/mol in (E)) [1]. X-ray crystallographic analysis confirms the (Z)-isomer crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.23 Å, b = 7.85 Å, c = 18.42 Å, and β = 102.6°, and R-factor = 0.042, providing unambiguous structural assignment [1].
| Evidence Dimension | Thermodynamic stability (ΔG, relative) |
|---|---|
| Target Compound Data | (Z)-isomer: ΔG = 0 kJ/mol (reference); π-π interaction energy = -15.4 kJ/mol; torsional strain = 4.2 kJ/mol |
| Comparator Or Baseline | (E)-isomer: ΔG = +12.3 kJ/mol; π-π interaction energy = -9.8 kJ/mol; torsional strain = 27.5 kJ/mol |
| Quantified Difference | 12.3 kJ/mol stability advantage for (Z)-isomer |
| Conditions | Isothermal titration calorimetry; X-ray crystallography (P2₁/c, R = 0.042) |
Why This Matters
For procurement decisions, this data confirms that the supplied (Z)-isomer is the thermodynamically stable and crystallographically characterized form, reducing risk of isomerization-related batch variability or stereochemical ambiguity during storage and subsequent reactions.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate. Molbank 2023, M1654. View Source
